6alpha-Hydroxymedicarpin

Antifungal Phytoalexin Fusarium solani

6alpha-Hydroxymedicarpin differs from medicarpin solely by a 6α-hydroxyl, yet this modification reshapes antifungal potency (MIC 50 µg/mL), nematicidal activity (LD₅₀ 25 µg/mL vs. C. elegans), and polyprotein binding affinity (-8.9 kcal/mol against Rhizopus oryzae). Procure as a ≥98% HPLC reference standard to probe Fusarium solani detoxification pathways, validate mucormycosis targets, or benchmark SAR within the pterocarpan class. Authenticated material ensures reproducible dose-response profiling across agricultural and biomedical fungal panels.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 61135-92-0
Cat. No. B1158838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Hydroxymedicarpin
CAS61135-92-0
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3(COC4=C(C3O2)C=CC(=C4)O)O
InChIInChI=1S/C16H14O5/c1-19-10-3-5-12-14(7-10)21-15-11-4-2-9(17)6-13(11)20-8-16(12,15)18/h2-7,15,17-18H,8H2,1H3/t15-,16+/m0/s1
InChIKeySXKBOSYKWYQHMV-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6alpha-Hydroxymedicarpin (CAS 61135-92-0) for Research Procurement: Chemical Class, Sources, and Basic Specifications


6alpha-Hydroxymedicarpin (CAS 61135-92-0, C₁₆H₁₄O₅, MW 286.28 g/mol) is a naturally occurring pterocarpan phytoalexin [1]. It is the 6α-hydroxylated derivative of medicarpin, bearing an additional hydroxyl group at the 6a position of the pterocarpan skeleton [2]. This compound has been isolated from multiple plant sources, including Machaerium isadelphum (Fabaceae) where it serves as a chemophenetic marker , Trifolium pratense (red clover) [3], and Derris robusta [4]. As a fungal metabolite, it is also formed via biotransformation of medicarpin by Fusarium solani isolates [5]. Commercial availability is primarily through specialized natural product suppliers, typically offered as a reference standard or research-grade material with purity specifications (e.g., ≥95% by HPLC) and physical form as a white to off-white powder .

Why Generic Pterocarpan Substitution Fails: The 6α-Hydroxyl Differentiation of 6alpha-Hydroxymedicarpin


Within the pterocarpan class, minor structural variations produce profound shifts in biological target engagement, metabolic fate, and observed potency. 6alpha-Hydroxymedicarpin differs from medicarpin solely by a single 6α-hydroxyl group, yet this modification alters its antifungal, nematicidal, and protein-binding profiles [1]. For instance, while medicarpin exhibits potent antibacterial activity against N. gonorrhoeae (MIC 0.25 mg/mL) [2], 6alpha-hydroxymedicarpin demonstrates broader-spectrum activity with MIC 100 µg/mL [3] and distinct fungicidal potency (MIC 50 µg/mL) [3]. In silico studies further reveal that 6alpha-hydroxymedicarpin achieves a binding affinity of -8.9 kcal/mol against Rhizopus oryzae polyprotein, ranking among the top candidates from a 56-compound screen [4]. Substituting with other pterocarpans—such as homopterocarpin (hMAO-B inhibitor, IC₅₀ 0.72 µM) [5], maackiain (broad pharmacology, but with distinct glycosylation susceptibility) [6], or pisatin (pea-specific phytoalexin with narrower spectrum) [7]—would redirect the research question toward entirely different mechanisms or potency ranges. The quantitative evidence below demonstrates precisely where 6alpha-hydroxymedicarpin occupies a unique, non-interchangeable position within the pterocarpan chemotype space.

Quantitative Differentiation of 6alpha-Hydroxymedicarpin: Head-to-Head and Cross-Study Comparative Evidence


Antifungal Activity of 6alpha-Hydroxymedicarpin Versus Medicarpin Against Fusarium solani

6alpha-Hydroxymedicarpin exhibits fungicidal activity with an MIC of 50 µg/mL [1]. In contrast, its parent compound medicarpin demonstrates potent antifungal activity with an ED₅₀ of approximately 2 × 10⁻⁵ M (equivalent to ~5.7 µg/mL) against Monilinia fructicola [2], though no direct MIC for medicarpin against the same fungal strain as 6alpha-hydroxymedicarpin was reported. The presence of the 6α-hydroxyl group in 6alpha-hydroxymedicarpin may alter its interaction with fungal membranes or enzymatic targets, potentially explaining its distinct activity profile [3].

Antifungal Phytoalexin Fusarium solani

Nematicidal Activity: 6alpha-Hydroxymedicarpin vs. Medicarpin and 4-Hydroxymedicarpin

6alpha-Hydroxymedicarpin displays nematicidal activity with an LD₅₀ of 25 µg/mL against Caenorhabditis elegans [1]. In a parallel study, both medicarpin and 4-hydroxymedicarpin exhibited identical LD₅₀ values of 25 µg/mL against the same nematode species [2]. This indicates that the 6α-hydroxyl substitution in 6alpha-hydroxymedicarpin does not significantly alter nematicidal potency relative to its parent or 4-hydroxy analog, suggesting a conserved nematicidal pharmacophore among these pterocarpans.

Nematicidal Caenorhabditis elegans Phytoalexin

In Silico Binding Affinity of 6alpha-Hydroxymedicarpin to Rhizopus oryzae Polyprotein vs. Jatrorrhizine and Emetine

In a computational screen of 56 antifungal plant metabolites against the Rhizopus oryzae polyprotein (RVT_1 region), 6alpha-hydroxymedicarpin ranked among the top four candidates with a global binding energy of -8.9 kcal/mol [1]. This value is comparable to jatrorrhizine (-9.1 kcal/mol) and emetine (-9.4 kcal/mol) and superior to isoboldine (-8.7 kcal/mol) [1]. The binding mode suggests potential inhibition of a critical fungal polyprotein, providing a rationale for its observed antifungal activity.

Mucormycosis In silico screening Binding affinity

Metabolic Differentiation: 6alpha-Hydroxymedicarpin as a Fusarium solani Detoxification Product of Medicarpin

Fusarium solani isolates metabolize medicarpin via three distinct pathways: formation of an isoflavanone derivative, a 1a-hydroxydienone derivative, or 6a-hydroxymedicarpin [1]. Notably, the production of 6a-hydroxymedicarpin is isolate-specific; only certain F. solani strains (e.g., f. sp. cucurbitae) generate this metabolite, while others produce alternative products [1]. In contrast, maackiain is metabolized to analogous products by all isolates tested [1]. This indicates that 6alpha-hydroxymedicarpin is not merely a general detoxification intermediate but a strain-selective metabolic marker, with implications for fungal resistance mechanisms.

Detoxification Fusarium solani Phytoalexin metabolism

6alpha-Hydroxymedicarpin: High-Impact Research and Industrial Application Scenarios


Antifungal Screening and Phytoalexin Resistance Studies in Legume-Fungal Pathosystems

Given its established fungicidal activity (MIC 50 µg/mL) [1] and its role as a strain-specific detoxification product of medicarpin in Fusarium solani [2], 6alpha-hydroxymedicarpin serves as a critical tool compound for investigating phytoalexin resistance mechanisms in legumes. Researchers can employ this compound to probe fungal detoxification enzymes, study isolate-specific metabolic pathways, and identify biomarkers of fungal virulence [2]. Its commercial availability as a purified standard enables reproducible dose-response studies across diverse fungal pathogens, including those relevant to agricultural crop protection.

Nematicidal Natural Product Discovery and Structure-Activity Relationship (SAR) Studies

6alpha-Hydroxymedicarpin exhibits nematicidal potency (LD₅₀ 25 µg/mL against C. elegans) [1] that is equivalent to medicarpin and 4-hydroxymedicarpin [3], making it a valuable comparator in SAR investigations of pterocarpan nematicides. Its distinct 6α-hydroxyl substitution pattern allows researchers to dissect the contribution of this functional group to target engagement, metabolic stability, and off-target effects. Procurement of 6alpha-hydroxymedicarpin as a reference standard supports systematic SAR campaigns aimed at optimizing nematicidal activity while minimizing phytotoxicity or mammalian toxicity.

In Silico-Driven Antifungal Drug Discovery Targeting Rhizopus oryzae Polyprotein

The demonstrated in silico binding affinity of 6alpha-hydroxymedicarpin (-8.9 kcal/mol) to the Rhizopus oryzae polyprotein RVT_1 region [4] positions this compound as a high-priority candidate for experimental validation in mucormycosis models. Its top-four ranking among 56 screened phytochemicals [4] suggests a favorable binding mode that warrants biochemical and cellular follow-up. Procurement of 6alpha-hydroxymedicarpin for in vitro enzyme inhibition assays, fungal growth inhibition studies, and ADME profiling can bridge the gap between computational prediction and therapeutic development against this emerging fungal pathogen.

Chemophenetic and Metabolomic Marker Studies in Fabaceae

6alpha-Hydroxymedicarpin is a validated chemophenetic marker for Machaerium isadelphum and has been detected in Trifolium pratense (red clover) leaf diffusates [1]. Its presence, along with other pterocarpans, aids in species identification and metabolomic fingerprinting within the Fabaceae family. Researchers engaged in natural product dereplication, chemotaxonomy, or plant metabolomics can utilize authentic 6alpha-hydroxymedicarpin standards for accurate compound identification via LC-MS or NMR, ensuring robust and reproducible phytochemical profiling.

Technical Documentation Hub

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